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Compound of Interest

Compound Name: CCD Lipid01

Cat. No.: B11935704 Get Quote

Disclaimer: This technical guide synthesizes the available information on CCD Lipid01 and the

broader class of cationic lipids used in drug delivery. As of this writing, specific quantitative

performance data for CCD Lipid01, such as pKa, in vitro transfection efficiency, and

cytotoxicity (IC50), are not publicly available in peer-reviewed literature or patents. The data

presented in the tables are representative values for other well-characterized cationic lipids and

are provided for illustrative and comparative purposes.

Introduction to CCD Lipid01
CCD Lipid01 is a cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for the

delivery of biologically active agents, including messenger RNA (mRNA) and plasmid DNA

(pDNA). Its chemical formula is C₅₀H₉₃NO₉, and it has a molecular weight of 852.27 g/mol .

Cationic lipids are essential components of non-viral gene delivery systems, playing a crucial

role in encapsulating and protecting the nucleic acid cargo, facilitating cellular uptake, and

enabling endosomal escape for cytosolic delivery.

The structure of cationic lipids, like CCD Lipid01, typically consists of a hydrophilic headgroup,

a hydrophobic tail, and a linker connecting the two. The positively charged headgroup interacts

with the negatively charged phosphate backbone of nucleic acids, leading to the formation of

condensed lipid-nucleic acid complexes. The hydrophobic tails contribute to the self-assembly

of these complexes into nanoparticles.
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Physicochemical Properties and Formulation
While specific data for CCD Lipid01 is limited, this section outlines the key physicochemical

properties relevant to cationic lipids and provides general formulation protocols.

Key Physicochemical Parameters
The performance of a cationic lipid in a drug delivery system is dictated by several key

physicochemical parameters. Understanding and optimizing these parameters are critical for

the development of safe and effective nanomedicines.
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Parameter Description
Representative Values for
Cationic Lipids

pKa

The pH at which the cationic

lipid is 50% ionized. A pKa in

the range of 6.2-6.7 is often

considered optimal for a

balance between nucleic acid

encapsulation at acidic pH and

reduced cytotoxicity at

physiological pH.

6.0 - 7.0

Particle Size

The hydrodynamic diameter of

the lipid nanoparticles. A size

range of 80-150 nm is

generally preferred for in vivo

applications to avoid rapid

clearance and facilitate cellular

uptake.

80 - 200 nm

Polydispersity Index (PDI)

A measure of the

heterogeneity of particle sizes

in a sample. A PDI value below

0.2 indicates a monodisperse

and stable formulation.

< 0.2

Zeta Potential

The measure of the surface

charge of the nanoparticles. A

positive zeta potential

facilitates interaction with the

negatively charged cell

membrane but can also lead to

toxicity.

+20 to +60 mV

Encapsulation Efficiency (%)

The percentage of the nucleic

acid cargo that is successfully

encapsulated within the lipid

nanoparticles.

> 90%
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In Vitro Transfection Efficiency

(%)

The percentage of cells that

successfully express the

protein encoded by the

delivered nucleic acid in a cell

culture experiment.

60 - 90% (cell type dependent)

Cytotoxicity (IC50)

The concentration of the lipid

or LNP that causes 50%

inhibition of cell growth or

viability.

Varies widely depending on the

lipid and cell type

Lipid Nanoparticle Formulation
Lipid nanoparticles are typically formed by the rapid mixing of a lipid solution in an organic

solvent (e.g., ethanol) with an aqueous solution containing the nucleic acid cargo at an acidic

pH. Microfluidic mixing is a common and reproducible method for LNP production.

Workflow for LNP Formulation using Microfluidics
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Caption: Workflow for Lipid Nanoparticle (LNP) formulation using a microfluidic mixing

approach.
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Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the

characterization and evaluation of cationic lipid-based nanoparticles.

LNP Formulation via Microfluidic Mixing
Objective: To formulate lipid nanoparticles encapsulating a nucleic acid cargo.

Materials:

Cationic lipid (e.g., CCD Lipid01)

Helper lipid (e.g., DOPE or DSPC)

Cholesterol

PEG-lipid (e.g., DMG-PEG 2000)

Ethanol (200 proof, RNase-free)

Nucleic acid (mRNA or pDNA)

Citrate buffer (50 mM, pH 4.0, RNase-free)

Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Microfluidic mixing system

Protocol:

Prepare a stock solution of the lipid mixture in ethanol. The molar ratio of the lipids (cationic

lipid:helper lipid:cholesterol:PEG-lipid) should be optimized, with a common starting ratio

being 50:10:38.5:1.5.

Dissolve the nucleic acid in the citrate buffer to the desired concentration.

Set up the microfluidic mixing system according to the manufacturer's instructions.
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Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into

another.

Set the flow rate ratio (aqueous:organic) typically to 3:1 and the total flow rate as

recommended for the specific microfluidic device.

Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly

of the lipids around the nucleic acid, forming LNPs.

Collect the resulting LNP suspension.

Immediately dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove

the ethanol and raise the pH.

After dialysis, pass the LNP solution through a 0.22 µm sterile filter.

Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Particle Size and Zeta Potential Measurement
Objective: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface

charge of the LNPs.

Materials:

LNP formulation

Deionized water or PBS (pH 7.4)

Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer

Protocol:

Dilute a small aliquot of the LNP formulation in deionized water or PBS to an appropriate

concentration for DLS analysis (typically to achieve a count rate between 100 and 500 kcps).

Equilibrate the sample to the desired temperature (usually 25°C).
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For particle size and PDI measurement, perform DLS analysis. The instrument measures the

fluctuations in scattered light intensity caused by the Brownian motion of the particles and

correlates this to their size.

For zeta potential measurement, perform electrophoretic light scattering (ELS). The

instrument applies an electric field across the sample and measures the velocity of the

particles, from which the zeta potential is calculated.

Record the Z-average diameter, PDI, and zeta potential values.

Encapsulation Efficiency Determination (RiboGreen
Assay)
Objective: To quantify the amount of RNA encapsulated within the LNPs.

Materials:

LNP-RNA formulation

RiboGreen RNA quantitation reagent and buffer

Triton X-100 (1% v/v in TE buffer)

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

Fluorometric plate reader

Protocol:

Prepare a standard curve of the free RNA in TE buffer.

Prepare two sets of dilutions for the LNP-RNA sample in TE buffer.

To one set of dilutions, add Triton X-100 to lyse the LNPs and release the encapsulated RNA

(total RNA).

To the other set of dilutions, add TE buffer without the detergent (free RNA).
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Add the RiboGreen reagent to all standards and samples.

Incubate in the dark for 5 minutes.

Measure the fluorescence intensity at an excitation of ~480 nm and an emission of ~520 nm.

Calculate the concentration of total RNA and free RNA in the samples using the standard

curve.

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency

(%) = [(Total RNA - Free RNA) / Total RNA] * 100

In Vitro Transfection and Protein Expression Assay
Objective: To evaluate the ability of the LNPs to deliver functional mRNA into cells, leading to

protein expression.

Materials:

Cell line (e.g., HEK293, HeLa)

Complete cell culture medium

LNP-mRNA formulation (encoding a reporter protein like luciferase or GFP)

96-well cell culture plates

Luciferase assay reagent or fluorescence microscope

Protocol:

Seed the cells in a 96-well plate at a density that will result in 70-90% confluency on the day

of transfection.

Incubate the cells overnight.

On the day of transfection, dilute the LNP-mRNA formulation in a serum-free medium to the

desired final concentrations.
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Remove the old medium from the cells and add the LNP-containing medium.

Incubate the cells for 4-6 hours.

Replace the transfection medium with a complete culture medium.

Incubate for another 24-48 hours.

If using luciferase-encoding mRNA, lyse the cells and measure the luminescence using a

luciferase assay reagent and a luminometer.

If using GFP-encoding mRNA, visualize the protein expression using a fluorescence

microscope.

In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxicity of the LNP formulation on a given cell line.

Materials:

Cell line

Complete cell culture medium

LNP formulation

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Protocol:

Seed the cells in a 96-well plate and incubate overnight.

Prepare serial dilutions of the LNP formulation in a complete culture medium.
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Remove the old medium from the cells and add the LNP dilutions. Include untreated cells as

a control.

Incubate for 24-72 hours.

Add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells

will reduce the yellow MTT to purple formazan crystals.

Add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a wavelength of ~570 nm.

Calculate the cell viability as a percentage of the untreated control.

Determine the IC50 value, which is the concentration of the LNP that results in 50% cell

viability.

Cellular Uptake and Intracellular Trafficking
The delivery of nucleic acids to the cytosol is a multi-step process involving cellular uptake,

endosomal trafficking, and endosomal escape.

Cellular Uptake Mechanisms
Cationic LNPs are primarily taken up by cells through endocytosis. The positively charged

surface of the LNPs interacts with the negatively charged proteoglycans on the cell surface,

promoting internalization. The specific endocytic pathway can vary depending on the cell type

and LNP properties and can include clathrin-mediated endocytosis, caveolae-mediated

endocytosis, and macropinocytosis.

Endosomal Escape
Once inside the cell, the LNPs are enclosed within endosomes. For the nucleic acid cargo to

be effective, it must be released from the endosome into the cytoplasm before the endosome

fuses with a lysosome, where the cargo would be degraded. Cationic lipids play a crucial role in

endosomal escape through the "proton sponge" effect and/or membrane fusion.

The Proton Sponge Effect and Endosomal Escape
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[https://www.benchchem.com/product/b11935704#foundational-research-on-ccd-lipid01-as-
a-cationic-lipid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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